2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C15H19NO5 and its molecular weight is 293.31. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is amines . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis, particularly for the protection of amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a carbamate, protecting the amine from further reactions . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound plays a role in the synthesis of peptides and other organic compounds . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The Boc group protects the amine during the synthesis, preventing unwanted reactions .
Pharmacokinetics
The solubility of the compound in various solvents suggests that it may have good bioavailability . It is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol .
Result of Action
The result of the compound’s action is the protection of amines during organic synthesis, allowing for controlled reactions and the production of desired compounds . After the synthesis, the Boc group can be removed, revealing the original amine .
Action Environment
The action of the compound can be influenced by environmental factors such as temperature and pH . For example, the addition of the Boc group occurs under aqueous conditions , and its removal requires the presence of strong acids . Therefore, the compound’s action, efficacy, and stability can be controlled by adjusting these environmental conditions.
Properties
IUPAC Name |
6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(20)16-8-9-4-5-11(17)6-10(9)7-12(16)13(18)19/h4-6,12,17H,7-8H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGASQAAOACKPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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